4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a pyrrolo[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step often involves cyclization reactions using appropriate precursors.
Functional Group Introduction: Hydroxy and methoxy groups are introduced through substitution reactions, often using reagents like methanol and hydroxylamine.
Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazole core.
Substitution: Methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-ETHYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: Similar structure but with an ethyl group instead of a methoxyethyl group.
4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-METHYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: Similar structure but with a methyl group instead of a methoxyethyl group.
Uniqueness
The presence of the methoxyethyl group in 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE may confer unique chemical properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H21N3O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H21N3O5/c1-28-10-9-24-20(12-7-8-15(26)16(11-12)29-2)17-18(22-23-19(17)21(24)27)13-5-3-4-6-14(13)25/h3-8,11,20,25-26H,9-10H2,1-2H3,(H,22,23) |
InChI Key |
DVOJHKSYCJSMKF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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